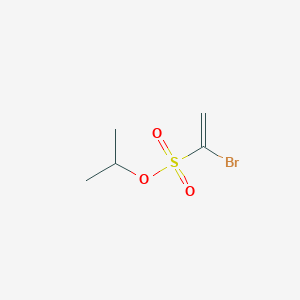

Propan-2-yl 1-bromoethenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl 1-bromoethenesulfonate, also known as IBX, is a versatile oxidizing agent that has been widely used in organic synthesis. It is a mild and selective oxidant that can be used for the oxidation of alcohols, aldehydes, and ketones to the corresponding carbonyl compounds. IBX has also been used in various scientific research applications, including the synthesis of natural products, drug discovery, and material science.

Applications De Recherche Scientifique

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Activity

Propan-2-yl 1-bromoethenesulfonate is utilized in the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAc or click chemistry). These derivatives exhibit significant in vitro antifungal activity against Candida strains, highlighting their potential as drug candidates for antifungal applications. The study identifies halogen-substituted triazole derivatives as promising for further structural modifications to enhance antifungal efficacy (Lima-Neto et al., 2012).

Neurogenesis Induction in Neural Stem Cells

Aminopropyl carbazole derivatives, including those synthesized from propan-2-yl 1-bromoethenesulfonate, have been shown to induce neurogenesis by increasing final cell division in neural stem cells (NSCs). These compounds, such as P7C3 and its derivatives, enhance the number of cells in NSC cultures devoid of growth factors like EGF and FGF2 without inducing astrocytogenesis, signifying their potential in neural repair and neurodegenerative disease treatment strategies (Shin et al., 2015).

Photophysical Study of Fluorescent Probes

The compound has been investigated for its role in the photophysical behavior of probes like acrylodan and prodan in aqueous alcohol mixtures. These studies contribute to understanding solvent effects on the fluorescence of biological probes, aiding in the development of more effective fluorescent markers for biological and chemical research (Moreno Cerezo et al., 2001).

Antifungal Compounds Synthesis

Research involving propan-2-yl 1-bromoethenesulfonate has led to the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showing high antifungal activity against Candida spp. strains. These findings indicate potential for the development of new antifungal agents with low toxicity and high efficacy, contributing to the battle against fungal infections (Zambrano-Huerta et al., 2019).

Biodiesel Production via Enzymatic Transesterification

The use of propan-2-ol as an acyl acceptor in the lipase-catalyzed transesterification of vegetable oils for biodiesel production demonstrates an innovative application of this compound. This process yields high conversion rates for biodiesel from various sources, such as jatropha, karanj, and sunflower oils, underlining an environmentally friendly and efficient approach to biodiesel synthesis (Modi et al., 2006).

Propriétés

IUPAC Name |

propan-2-yl 1-bromoethenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3S/c1-4(2)9-10(7,8)5(3)6/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJPKFWVDMRISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

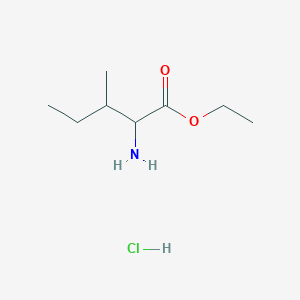

CC(C)OS(=O)(=O)C(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 1-bromoethenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2797259.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)

![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)